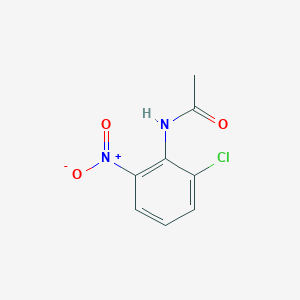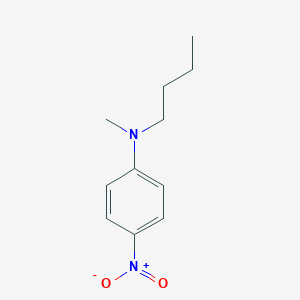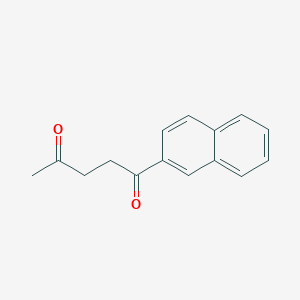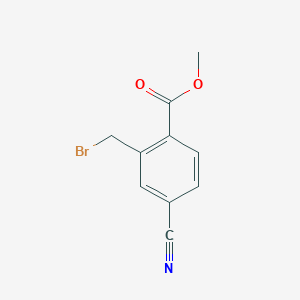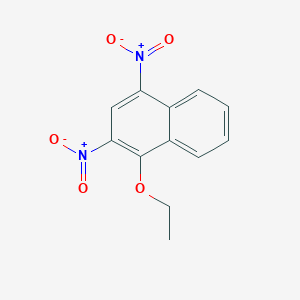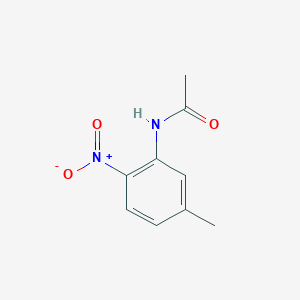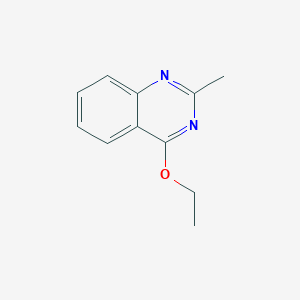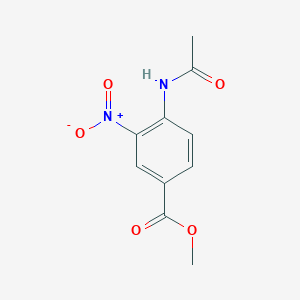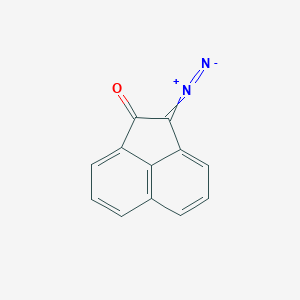
2-Diazoacenaphthen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Diazoacenaphthen-1-one is a diazo compound that has been widely used in scientific research for its unique properties. It is a highly reactive compound that can be used as a photoaffinity label, a crosslinking agent, and a source of nitrene radicals. In
Mechanism Of Action
The mechanism of action of 2-Diazoacenaphthen-1-one involves the formation of nitrene radicals upon irradiation with UV light. These nitrene radicals can react with a variety of molecules, including proteins, nucleic acids, and small molecules.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-Diazoacenaphthen-1-one are dependent on the specific application. As a photoaffinity label, it can be used to study protein-protein interactions and identify binding sites. As a crosslinking agent, it can be used to study protein structure and function. As a source of nitrene radicals, it can be used to study chemical reactions.
Advantages And Limitations For Lab Experiments
The advantages of using 2-Diazoacenaphthen-1-one in lab experiments include its high reactivity, specificity, and versatility. However, its use requires careful handling due to its potential toxicity and instability.
Future Directions
There are several future directions for the use of 2-Diazoacenaphthen-1-one in scientific research. These include the development of new applications for the compound, the optimization of its synthesis and handling, and the exploration of its potential for use in drug discovery and development.
In conclusion, 2-Diazoacenaphthen-1-one is a highly reactive compound that has been widely used in scientific research for its unique properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. It is a valuable tool for studying protein-protein interactions, protein structure and function, and chemical reactions, and has the potential to be used in drug discovery and development.
Synthesis Methods
The synthesis of 2-Diazoacenaphthen-1-one involves the reaction of 2-aminobenzophenone with chlorosulfonyl isocyanate, followed by diazotization with sodium nitrite. The resulting compound is highly reactive and can be used for a variety of applications in scientific research.
Scientific Research Applications
2-Diazoacenaphthen-1-one has been widely used in scientific research for its unique properties. It can be used as a photoaffinity label to study protein-protein interactions, as a crosslinking agent to study protein structure and function, and as a source of nitrene radicals to study chemical reactions.
properties
CAS RN |
2008-77-7 |
|---|---|
Product Name |
2-Diazoacenaphthen-1-one |
Molecular Formula |
C12H6N2O |
Molecular Weight |
194.19 g/mol |
IUPAC Name |
2-diazoacenaphthylen-1-one |
InChI |
InChI=1S/C12H6N2O/c13-14-11-8-5-1-3-7-4-2-6-9(10(7)8)12(11)15/h1-6H |
InChI Key |
VJAKCISTGXSALV-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C(=[N+]=[N-])C(=O)C3=CC=C2 |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=[N+]=[N-])C(=O)C3=CC=C2 |
Other CAS RN |
2008-77-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2,2,10-trimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one](/img/structure/B189107.png)
